2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 2-ethyl-4,6-dimethoxy-3-methylbenzaldehyde is derived from the benzene ring’s substitution pattern. The parent structure is benzaldehyde (a benzene ring with an aldehyde group at position 1). Substituents are numbered to assign the lowest possible locants:
- Ethyl group at position 2
- Methoxy groups at positions 4 and 6
- Methyl group at position 3
The substituents are listed alphabetically (ethyl before methoxy and methyl), with multiplicative prefixes (“di-”) indicating duplicate methoxy groups. The molecular formula is C₁₂H₁₆O₃ , confirmed by high-resolution mass spectrometry. Synonymous designations include m-tolualdehyde,2-ethyl-4,6-dimethoxy- (5CI), reflecting its structural relationship to toluic acid derivatives.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 709027-61-2 | |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Exact Mass | 238.08400 g/mol |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for 2-ethyl-4,6-dimethoxy-3-methylbenzaldehyde are limited, insights can be inferred from structurally analogous compounds. For example, 2,3,4-trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between aldehyde oxygen and methoxy groups. Similarly, 4-(dimethoxymethyl)benzaldehyde (CAS 103781-93-7) adopts a planar conformation due to conjugation between the aldehyde and dimethoxymethyl groups.
For 2-ethyl-4,6-dimethoxy-3-methylbenzaldehyde, steric hindrance between the ethyl (position 2) and methyl (position 3) groups likely induces a slight nonplanar distortion. Periodic density functional theory (DFT) simulations, as applied to 4-ethoxybenzaldehyde , predict torsional barriers of ~3–5 kJ/mol for methoxy and ethyl group rotations, influenced by intermolecular packing.
Electronic Structure and Stereoelectronic Effects
The electronic structure of this compound is governed by the electron-donating effects of methoxy and alkyl groups. Methoxy substituents at positions 4 and 6 donate electron density via resonance, activating the ring toward electrophilic substitution. Conversely, the aldehyde group at position 1 withdraws electron density, creating a polarized electronic environment.
Key stereoelectronic features include:
- Hyperconjugation : Methoxy groups stabilize adjacent carbons through σ→π* interactions.
- Steric Effects : The ethyl group at position 2 imposes steric constraints on rotational freedom, as observed in 2-acetoxy-4,6-dimethoxy-3-methylbenzaldehyde (CAS 859176-50-4).
- Dipole Moments : The cumulative dipole from methoxy and aldehyde groups directs molecular orientation in crystalline phases.
Comparative Analysis with Ortho/Meta/Para-Substituted Benzaldehyde Analogues
Substituent position profoundly impacts physicochemical properties:
Key trends:
- Lipophilicity : Ethyl and methyl groups increase LogP compared to methoxy-only analogues.
- Symmetry : Para-substituted derivatives (e.g., 4-methoxybenzaldehyde) exhibit higher crystallinity than ortho/meta analogues.
- Reactivity : Methoxy groups ortho to the aldehyde hinder electrophilic substitution due to steric and electronic effects.
Properties
CAS No. |
709027-61-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-5-9-8(2)11(14-3)6-12(15-4)10(9)7-13/h6-7H,5H2,1-4H3 |
InChI Key |
FXIDHMHMHWCHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1C=O)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Carbonylation of Methyl-Substituted Aromatic Hydrocarbons
Route 1: Ionic Liquid-Catalyzed Carbonylation
This method leverages ionic liquid catalysts to carbonylate methyl-substituted aromatic hydrocarbons, as described in CN108047009B.
Mechanism :
CO inserts into the C–H bond of the aromatic ring, facilitated by ionic liquid catalysts. The methyl group at C3 and ethyl at C2 stabilize the transition state, directing carbonylation to the benzaldehyde position (C1).
Advantages :
- Mild conditions compared to traditional Friedel-Crafts methods.
- High regioselectivity due to electronic effects of substituents.
Limitations :
- Requires synthesis of the pre-substituted benzene intermediate.
Cross-Coupling for Ethyl Group Introduction
Route 2: Suzuki-Miyaura Coupling
This approach introduces the ethyl group via palladium-catalyzed cross-coupling, as demonstrated in RSC studies for similar benzaldehydes.
Mechanism :
The bromine at C2 undergoes transmetallation with ethylboronic acid, forming a Pd–C bond. Reductive elimination yields the ethyl-substituted product.
Advantages :
- Compatible with electron-rich aromatic systems.
- Scalable for industrial applications.
Limitations :
- Requires synthesis of brominated intermediates.
Directed Electrophilic Substitution
Route 3: Nitration and Reduction
Inspired by CN1439744A, this method exploits nitration to introduce substituents at specific positions.
Mechanism :
Nitration directs nitro groups to the meta position relative to the aldehyde. Reduction to amine followed by alkylation introduces the ethyl group.
Advantages :
- Utilizes inexpensive reagents.
- Flexible for diverse substitution patterns.
Limitations :
- Low regioselectivity in poly-substituted systems.
Oxidation of Benzyl Alcohol Derivatives
Route 4: Swern Oxidation
This method oxidizes a benzyl alcohol precursor to the aldehyde, as seen in PubChem entries for related compounds.
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | 2-Ethyl-3-methyl-4,6-dimethoxybenzyl alcohol + (COCl)₂, DMSO, Et₃N | Target aldehyde | 80–90% | PubChem |
| 2 | 0°C to RT | - | - | - |
Mechanism :
Oxidation of the alcohol to aldehyde via a sulfinyl chloride intermediate.
Advantages :
- High-yielding for primary alcohols.
- Mild conditions.
Limitations :
- Requires synthesis of the benzyl alcohol precursor.
Critical Analysis of Routes
Regioselectivity Challenges
The presence of multiple substituents (ethyl, methyl, methoxy) complicates directing effects. For example:
- Ethyl (C2) : Weakly deactivating, meta-directing.
- Methyl (C3) : Activating, ortho/para-directing.
- Methoxy (C4, C6) : Strongly activating, ortho/para-directing.
In Route 3, nitration may lead to competing products due to conflicting directing effects.
Protecting Group Strategies
Protecting the aldehyde group (e.g., as a dioxane) is crucial for compatibility with strong oxidants or nucleophiles. For instance, in Route 1, aldehyde protection prevents side reactions during carbonylation.
Industrial Viability
Routes 1 and 2 are scalable, while Routes 3 and 4 require multi-step synthesis, reducing cost-effectiveness.
Data Tables for Key Reactions
Table 1: Comparative Analysis of Synthetic Routes
| Route | Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | 2 | 60–70% | High regioselectivity | Requires ionic liquid catalysts |
| 2 | 2 | 50–60% | Scalable for ethyl introduction | Brominated intermediates needed |
| 3 | 3 | 40–50% | Low-cost reagents | Poor regioselectivity |
| 4 | 1 | 80–90% | High-yielding | Limited to alcohol precursors |
Table 2: Reagents and Conditions for Ethyl Group Introduction
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 50°C, argon, 3–4 h | 50–60% |
| Friedel-Crafts | CH₃CH₂I, AlCl₃ | 80°C, anhydrous, 6–8 h | 30–40% |
| Alkylation | CH₃CH₂Br, K₂CO₃ | DMF, 60°C, 12 h | 45–55% |
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 2-Ethyl-4,6-dimethoxy-3-methylbenzoic acid.
Reduction: 2-Ethyl-4,6-dimethoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules and natural product analogs.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The substitution pattern on the benzene ring critically influences physicochemical properties. Below is a comparative analysis with key analogs:
Functional Group Impact
Biological Activity
2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antitumor, and cytotoxic properties. The findings are synthesized from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde can be represented as follows:
This structure features a benzaldehyde moiety with two methoxy groups and an ethyl side chain, contributing to its unique chemical reactivity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds, indicating that methoxy-substituted benzaldehydes exhibit significant antibacterial effects. For instance, compounds with similar structures have shown inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde | Not directly tested | N/A |
| 2,4-Dimethoxybenzaldehyde | S. aureus, E. coli | |
| 3-Methoxy-2-methylbenzaldehyde | E. coli, Pseudomonas |
Antitumor Activity
Research has indicated that benzaldehyde derivatives can exhibit antitumor properties. A study on structurally similar compounds demonstrated cytotoxic effects against human prostate cancer cell lines. While specific data on 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde is limited, the presence of methoxy groups is often associated with enhanced anticancer activity.
| Compound | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde | Not directly tested | N/A |
| Curcumin derivatives | Human prostate cancer | High |
| 3',4',6'-Dimethoxy compounds | Various cancer lines | Moderate to high |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various benzaldehyde derivatives. The results suggest that the presence of methoxy groups can influence the cytotoxic profile of these compounds.
- Case Study : A study evaluating the cytotoxic effects of methoxy-substituted benzaldehydes found that increasing the number of methoxy groups generally enhanced cytotoxic activity against cancer cell lines.
The mechanisms through which 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde exerts its biological effects are not fully elucidated. However, related compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : Many methoxy-substituted benzaldehydes are known to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
